molecular formula C12H9N3O2 B12882643 N-(3-Cyanophenyl)-5-methylisoxazole-4-carboxamide CAS No. 61643-45-6

N-(3-Cyanophenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B12882643
CAS No.: 61643-45-6
M. Wt: 227.22 g/mol
InChI Key: UIVRWIVJQGBDSI-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-5-methylisoxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a 5-methylisoxazole core linked to a 3-cyanophenyl group via a carboxamide bridge. This compound belongs to a broader class of isoxazole-4-carboxamides, which are notable for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities . The presence of the electron-withdrawing cyano group at the meta position of the phenyl ring may influence its electronic properties, metabolic stability, and biological interactions compared to other substituents .

Properties

CAS No.

61643-45-6

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H9N3O2/c1-8-11(7-14-17-8)12(16)15-10-4-2-3-9(5-10)6-13/h2-5,7H,1H3,(H,15,16)

InChI Key

UIVRWIVJQGBDSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C#N

solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanophenyl)-5-methylisoxazole-4-carboxamide typically involves the formation of the isoxazole ring followed by the introduction of the cyano and carboxamide groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyanobenzaldehyde with hydroxylamine hydrochloride can form the isoxazole ring, which is then further functionalized to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanophenyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-(3-Cyanophenyl)-5-methylisoxazole-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Cyanophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The cyano and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Antimicrobial Activity

  • N-(2-Chloro-5-nitrophenyl)-5-methylisoxazole-4-carboxamide (9e) and N-(4-cyano-3-(trifluoromethyl)phenyl)-5-methylisoxazole-4-carboxamide (9f) exhibit potent antibacterial and antifungal activity, attributed to electron-withdrawing groups (e.g., –NO₂, –CF₃) enhancing membrane penetration .

Anticancer Activity

  • 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide showed IC₅₀ = 23 µg/mL against Hep3B cells, while its fluorophenyl analog (IC₅₀ = 7.66 µg/mL) demonstrated enhanced activity, emphasizing the role of halogen electronegativity .
  • N-(3-Cyanophenyl)-5-methylisoxazole-4-carboxamide’s cyano group, a stronger electron-withdrawing substituent, may further modulate binding to cellular targets, though direct data are lacking.

Antioxidant Activity

  • N-(4-(tert-Butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a) showed significant antioxidant activity (IC₅₀ = 7.8 µg/mL in vitro), attributed to electron-donating tert-butyl and fluorine groups stabilizing free radical intermediates .
  • The cyano group in the target compound may reduce antioxidant efficacy compared to electron-donating substituents, though this requires experimental validation.

Metabolic and Toxicity Profiles

  • Leflunomide (4-carboxamide): Metabolized to teriflunomide, which inhibits DHODH and is linked to liver toxicity .
  • UTL-5b (3-carboxamide): Metabolizes into non-toxic fragments, showing hepatoprotective effects and lower acute toxicity (LD₅₀ > 2000 mg/kg vs. leflunomide’s LD₅₀ = 360 mg/kg) .

Structure-Activity Relationship (SAR) Analysis

Compound Substituents Activity (IC₅₀ or Key Finding) Reference
N-(4-(tert-Butyl)phenyl) derivative 4-tert-Butyl, 3-fluorophenyl Antioxidant (IC₅₀ = 7.8 µg/mL)
N-(2-Chloro-5-nitrophenyl) derivative 2-Cl, 5-NO₂ Antimicrobial (Strong activity)
N-(4-Cyano-3-(CF₃)phenyl) derivative 4-CN, 3-CF₃ Antimicrobial (Strong activity)
UTL-5b (3-carboxamide) Morpholine substituent Non-toxic, hepatoprotective
Target Compound 3-Cyanophenyl Predicted: Moderate activity, higher metabolic risk

Key Research Findings and Implications

  • Scaffold Choice : The 4-carboxamide scaffold offers DHODH inhibition but carries toxicity risks, while 3-carboxamides provide safer profiles .
  • Substituent Optimization : Electron-withdrawing groups (e.g., –CN, –CF₃) enhance antimicrobial activity but may reduce antioxidant capacity compared to electron-donating groups .
  • Metabolic Considerations: The 3-cyanophenyl group’s metabolic fate remains unstudied; future work should assess its cleavage pathways and metabolite toxicity.

Biological Activity

N-(3-Cyanophenyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article consolidates various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an isoxazole ring with a cyanophenyl group and a carboxamide functional group. Its molecular formula is C12H10N4O2C_{12}H_{10}N_{4}O_{2} with a molecular weight of approximately 230.24 g/mol. The structural representation highlights the unique properties that contribute to its biological activities.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Antitumor Activity : Studies indicate that this compound may possess antitumor properties, affecting various cancer cell lines by inhibiting proliferation and inducing apoptosis. For instance, it has been shown to inhibit the growth of human cancer cells in vitro, suggesting potential as an anticancer agent.
  • Immunosuppressive Effects : The compound has been linked to immunosuppressive properties, particularly in modulating immune responses. In vitro studies have shown that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) .
  • Antimicrobial Activity : Several derivatives of isoxazole compounds, including this one, have demonstrated significant antibacterial and antifungal activities. For example, related compounds have shown efficacy against both gram-positive and gram-negative bacteria .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The compound has been observed to influence signaling pathways associated with apoptosis and immune modulation. Notably, it can enhance the expression of pro-apoptotic markers such as caspases and Fas while downregulating anti-apoptotic proteins like Bcl-2 .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibits cancer cell proliferation
ImmunosuppressiveReduces PHA-induced PBMC proliferation
AntimicrobialEffective against multiple bacterial strains

Table 2: Mechanistic Insights

MechanismEffect on Signaling PathwaysReferences
Apoptosis InductionUpregulation of caspases (Casp-3, Casp-8)
Immune ModulationInhibition of TNFα production
Antimicrobial ActionDisruption of bacterial cell wall synthesis

Case Studies

  • Antitumor Efficacy : A study evaluating the effects of this compound on various cancer cell lines found significant reductions in cell viability at concentrations as low as 50 µM, indicating its potential for further development as an anticancer therapeutic.
  • Immunomodulatory Effects : In a controlled experiment, the compound was tested on Jurkat T-cells, showing a marked increase in apoptotic markers while suppressing pro-inflammatory cytokine production. This dual action suggests its utility in conditions requiring immune modulation .

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